

Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold

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Compound of Interest

Compound Name: 2-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B1314447

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The thiazolo[5,4-b]pyridine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry.^[1] Its structural resemblance to purine bioisosteres has positioned it as a critical building block in the development of targeted therapeutics.^[2] This bicyclic system is prevalent in molecules designed to modulate the activity of various enzymes and receptors, demonstrating a broad spectrum of pharmacological potential.^[3] Among its derivatives, **2-Chlorothiazolo[5,4-b]pyridine** (CAS No. 91524-96-8) emerges as a particularly valuable intermediate. The chloro-substituent at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the facile introduction of diverse functional groups. This guide provides a comprehensive overview of its commercial availability, chemical reactivity, and proven applications, offering a technical resource for researchers and drug development professionals.

Core Compound Properties:

- IUPAC Name: 2-chloro-[4][5]thiazolo[5,4-b]pyridine[6]
- CAS Number: 91524-96-8[4][6][7][8][9]
- Molecular Formula: C₆H₃ClN₂S[4][6]
- Molecular Weight: 170.62 g/mol [6]

Part 1: Commercial Sourcing and Supplier Overview

2-Chlorothiazolo[5,4-b]pyridine is readily available from a range of chemical suppliers, catering to both research and commercial scale quantities. The compound is typically offered at purities of 97% or higher. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead time, and the availability of comprehensive analytical data (e.g., NMR, LC-MS).

Table 1: Commercial Suppliers of **2-Chlorothiazolo[5,4-b]pyridine**

Supplier	CAS Number	Purity/Specification	Available Quantities
American Elements	91524-96-8	High and ultra-high purity forms available	Research and bulk quantities
BLDpharm	91524-96-8	>95%	Gram to multi-kilogram scale
Reagentia	91524-96-8	Not specified	100 mg, 250 mg, 1 g, 5 g
Ivy Fine Chemicals	91524-96-8	Not specified	Not specified
AK Scientific	1190927-27-5 ¹	Not specified	Research and development quantities

¹Note: AK Scientific lists a related methylated derivative, 2-Chloro-5-methylthiazolo[5,4-b]pyridine.

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of **2-Chlorothiazolo[5,4-b]pyridine** is primarily centered on the reactivity of the C2-chloro group. This position is activated towards nucleophilic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.

A common synthetic route to the core thiazolo[5,4-b]pyridine scaffold involves the cyclization of a substituted 3-amino-2-chloropyridine with a thiocyanate source.^{[5][10]} Subsequent functionalization allows for the introduction of various substituents.

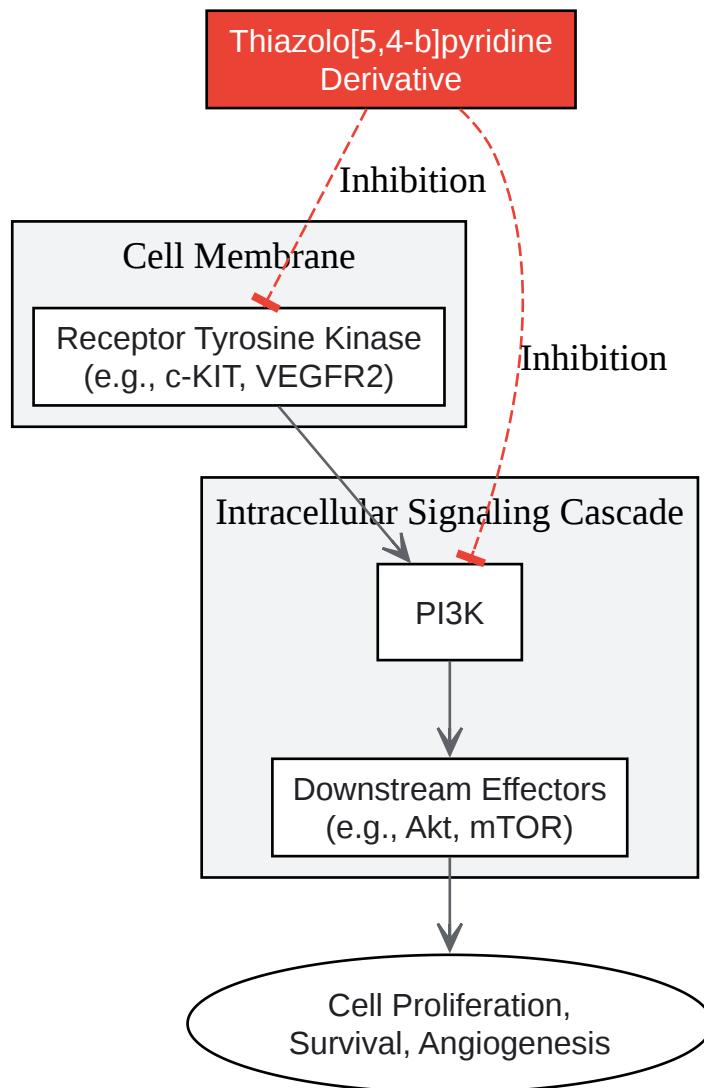
The key value of **2-Chlorothiazolo[5,4-b]pyridine** lies in its ability to serve as an electrophilic partner in reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[11][12][13] These reactions enable the construction of complex molecules from this relatively simple starting material.

Figure 1: Key cross-coupling reactions of **2-Chlorothiazolo[5,4-b]pyridine**.

Part 3: Applications in Drug Discovery

The thiazolo[5,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of **2-Chlorothiazolo[5,4-b]pyridine** have been synthesized and evaluated as potent inhibitors of several important kinases.

- **c-KIT Inhibitors:** Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[5] Mutations leading to the constitutive activation of c-KIT are a primary driver of gastrointestinal stromal tumors (GIST). Novel derivatives have shown the ability to overcome resistance to existing therapies like imatinib.[5]
- **Phosphoinositide 3-Kinase (PI3K) Inhibitors:** The PI3K signaling pathway is frequently overactive in human cancers. A series of 2,7-disubstituted thiazolo[5,4-b]pyridines have been developed as potent PI3K inhibitors, with some compounds exhibiting nanomolar efficacy.[1]
- **Other Kinase Targets:** The versatility of the scaffold has led to its exploration for inhibiting a range of other kinases, including ITK, BCR-ABL, RAF, and VEGFR2.[5]



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Figure 2: Inhibition of oncogenic signaling pathways by thiazolo[5,4-b]pyridine derivatives.

Part 4: Key Experimental Protocols

The following protocols provide generalized methodologies for the two most common and powerful applications of **2-Chlorothiazolo[5,4-b]pyridine**. Researchers must optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of **2-Chlorothiazolo[5,4-b]pyridine** with an arylboronic acid.[\[12\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Reaction Setup: To an oven-dried reaction vessel, add **2-Chlorothiazolo[5,4-b]pyridine** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv).
- Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) is then added via syringe.
- Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., Ethyl Acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of **2-Chlorothiazolo[5,4-b]pyridine** with a primary or secondary amine.[\[11\]](#)[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4 , 1.5-2.0 equiv) to a dry reaction vessel.
- Reagent Addition: Add **2-Chlorothiazolo[5,4-b]pyridine** (1.0 equiv) and the desired amine (1.1-1.3 equiv).

- Solvent Addition: Add an anhydrous, aprotic solvent (e.g., Toluene or Dioxane). The vessel is then sealed.
- Reaction Conditions: The mixture is heated, typically between 80-120 °C, with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
- Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent. The filtrate is then concentrated.
- Purification: The residue is purified by flash column chromatography on silica gel to yield the desired 2-amino-thiazolo[5,4-b]pyridine derivative.

Figure 4: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

2-Chlorothiazolo[5,4-b]pyridine is a commercially accessible and synthetically versatile building block of significant interest to the pharmaceutical and life sciences research communities. Its activated chloro-substituent provides a reliable entry point for sophisticated molecular construction via robust and well-established cross-coupling methodologies. The demonstrated success of its derivatives as potent kinase inhibitors underscores the value of the thiazolo[5,4-b]pyridine scaffold in the design of next-generation targeted therapies. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this compound in their research and development endeavors.

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